molecular formula C19H13ClO3 B2827628 6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690215-04-4

6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2827628
CAS No.: 690215-04-4
M. Wt: 324.76
InChI Key: NAVBDZMMRJLZQB-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, vibrational frequencies, and other structural characteristics of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a density of 1.2±0.1 g/cm3, boiling point of 593.9±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.7 mmHg at 25°C, enthalpy of vaporization of 88.5±3.0 kJ/mol, flash point of 313.0±30.1 °C, index of refraction of 1.585, molar refractivity of 100.5±0.3 cm3, and a molar volume of 299.7±3.0 cm3 .

Scientific Research Applications

Organic Synthesis and Catalysis

Research has shown that chromen-2-one derivatives are pivotal in organic synthesis, offering pathways to diverse chemical structures. For example, the reactions of zinc enolates with 3-aroyl-6-bromochromen-2-ones have been investigated to synthesize 4-(1-alkyl-2-aryl-2-oxoethyl)-3-aroyl-6-bromochroman-2-ones, highlighting the versatility of chromen-2-one in creating complex organic molecules (Shchepin et al., 2006).

Antimicrobial Activity

The antimicrobial properties of chromen-2-one derivatives have been a subject of interest. A study on the microwave-assisted synthesis of novel 2H-Chromene derivatives bearing phenylthiazolidinones demonstrated remarkable antimicrobial activity against various bacteria and fungi, indicating their potential in pharmaceutical applications (El Azab et al., 2014).

Material Science

Chromen-2-one derivatives have also found applications in material science, particularly in the development of organic fluorophores. For instance, the serendipitous synthesis of (1Z)-3-(alkylimino)-1-[(chromone-3-yl)methylene]-1,3-dihydro-9H-furo[3,4-b]chromen-9-one-type fluorophores showed strong blue emission in solution, illustrating their potential as fluorescent dyes for various technological applications (Teimouri, 2011).

Pharmaceutical Applications

The synthesis and characterization of novel compounds based on chromen-2-one structure have led to the discovery of potential antimicrobial agents. For example, novel metal complexes of 4-hydroxy benzopyran-2-ones have been synthesized and evaluated for their antimicrobial activity, showing enhanced activity upon coordination of metals with the ligand (Vyas, 2009).

Safety and Hazards

The safety information for a similar compound, (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide, indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P338+P351) .

Properties

IUPAC Name

6-chloro-3-[(E)-3-(3-methylphenyl)prop-2-enoyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO3/c1-12-3-2-4-13(9-12)5-7-17(21)16-11-14-10-15(20)6-8-18(14)23-19(16)22/h2-11H,1H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVBDZMMRJLZQB-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.